

Validation of danofloxacin mesylate HPLC method according to ICH guidelines

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Compound of Interest

Compound Name: Danofloxacin Mesylate

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Validated HPLC Method for Danofloxacin Mesylate: A Comparative Guide

A comprehensive review of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **danofloxacin mesylate**, benchmarked against alternative analytical techniques in accordance with International Council for Harmonisation (ICH) guidelines. This guide provides detailed experimental protocols, comparative performance data, and workflow visualizations to aid researchers, scientists, and drug development professionals in analytical method selection and implementation.

Danofloxacin, a synthetic fluoroquinolone antibacterial agent, is primarily utilized in veterinary medicine to combat respiratory and gastrointestinal diseases in livestock.^{[1][2][3]} Accurate and reliable quantification of danofloxacin in pharmaceutical formulations and biological matrices is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and selective method for this purpose.

Comparative Analysis of Analytical Methods

While other methods, such as microbiological assays, can quantify danofloxacin, HPLC offers superior selectivity, a crucial attribute for stability studies where the presence of degradation products can interfere with accurate measurements.^{[1][4]} Microbiological assays, although valuable for assessing antimicrobial potency, may lack the specificity to distinguish between the

active pharmaceutical ingredient (API) and its potentially inactive or toxic degradation products.
[1][5]

The presented HPLC method has been rigorously validated against ICH guidelines, demonstrating its suitability for its intended purpose.[6] A summary of its performance characteristics compared to a microbiological assay is presented below.

Table 1: Comparison of HPLC and Microbiological Assay for Danofloxacin Quantification

Parameter	HPLC Method	Microbiological Assay
Selectivity	High (able to separate from degradation products)[1]	Low (interference from active photoproducts)[4]
Linearity (r^2)	0.9994[1]	Not specified
Accuracy (% Recovery)	99.45 - 100.21%[1]	Not specified
Precision (RSD)	Intraday: < 2.21%[6], Interday: 1.4 - 1.8%[1]	Intra-assay: < 5.0%[1]
Robustness	Confirmed[1]	Confirmed[1]
LOD	0.0055 mg/mL[6]	Not applicable
LOQ	0.0167 mg/mL[6]	Not applicable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of **danofloxacin mesylate** in injectable solutions and for stability studies.

Chromatographic Conditions:

- Column: Supelco Ascentis® RP-18 (150 x 4.6 mm I.D., 5 μ m)[1]

- Mobile Phase: 0.3% triethylamine (pH adjusted to 3.0 with 10% formic acid) and acetonitrile (85:15, v/v)[1]
- Flow Rate: 1.0 mL/min (isocratic elution)[1]
- Injection Volume: 20 µL[1]
- Column Temperature: 30 °C[1]
- Detection: UV detection at 283.0 nm using a Diode Array Detector (DAD)[1]
- Run Time: 8 minutes[1]

Standard and Sample Preparation:

- Standard Solution (10.0 µg/mL): An accurately weighed amount of Danofloxacin Chemical Reference Substance (CRS) (5.0 mg) is dissolved in purified water in a 100 mL volumetric flask. This stock solution is further diluted with purified water to achieve the final concentration.[5]
- Sample Solution (10.0 µg/mL): An aliquot of the injectable solution is diluted with purified water to obtain the desired final concentration.[1]

Method Validation According to ICH Guidelines

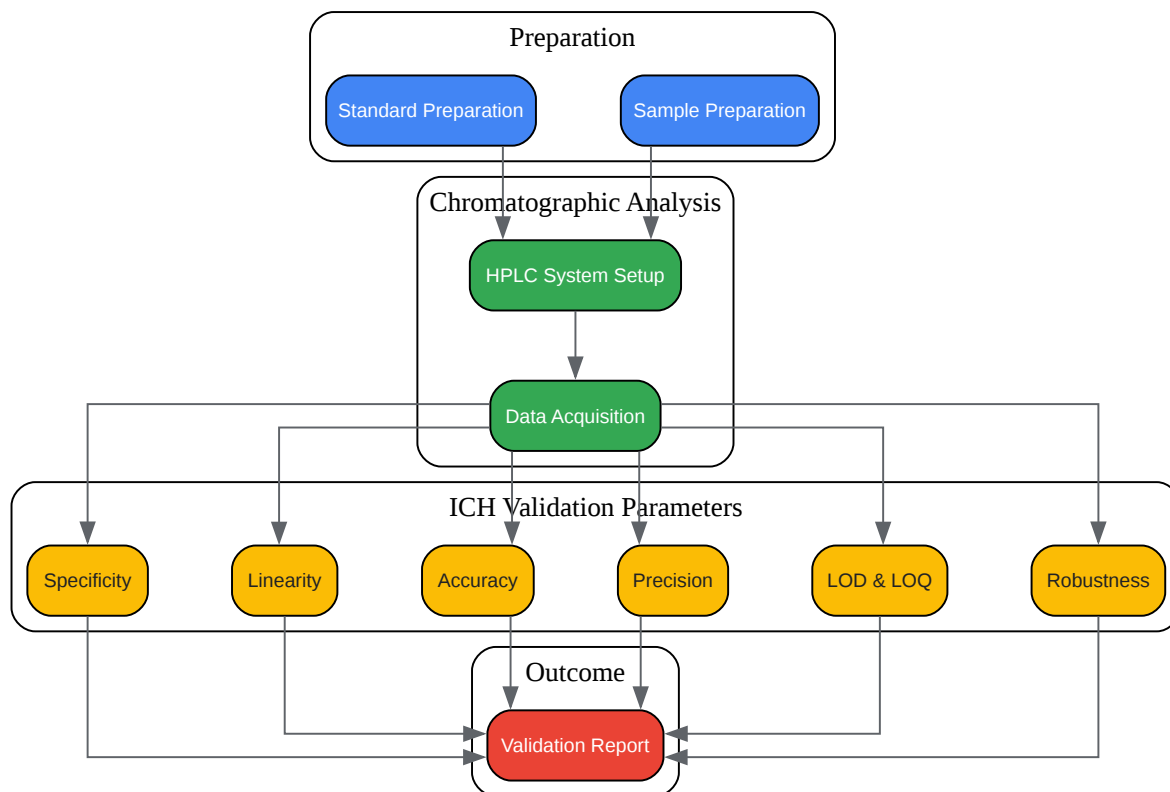
The HPLC method was validated to ensure its performance is suitable for its intended purpose, following the ICH Q2(R1) guideline.[7]

- Specificity: The method's ability to unequivocally assess the analyte in the presence of expected components, including degradation products, was confirmed. Forced degradation studies under oxidative and photolytic conditions showed significant degradation of danofloxacin, with the HPLC method being able to separate the main peak from degradation product peaks.[1][5]
- Linearity: The linearity was established by constructing three calibration curves with six concentrations ranging from 2.5 to 20.0 µg/mL. The correlation coefficient (r) of 0.9994 indicates a strong linear relationship between concentration and peak area.[1]

- Accuracy: The accuracy was determined by the standard addition technique, with average recovery percentages between 99.45% and 100.21%.[\[1\]](#)
- Precision:
 - Repeatability (Intraday): The relative standard deviation (RSD) was found to be lower than 2.21%.[\[6\]](#)
 - Intermediate Precision (Interday): The variability between three different days was low, with assay results of $101.23 \pm 0.88\%$, $100.95 \pm 1.4\%$, and $104.33 \pm 1.8\%$.[\[1\]](#)
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, the lowest amount of analyte that can be detected, was 0.0055 mg/mL. The LOQ, the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, was 0.0167 mg/mL.[\[6\]](#)
- Robustness: The method's robustness was evaluated by making small, deliberate variations to the chromatographic conditions. The results remained unaffected by these changes, demonstrating the method's reliability during normal usage.[\[1\]](#)

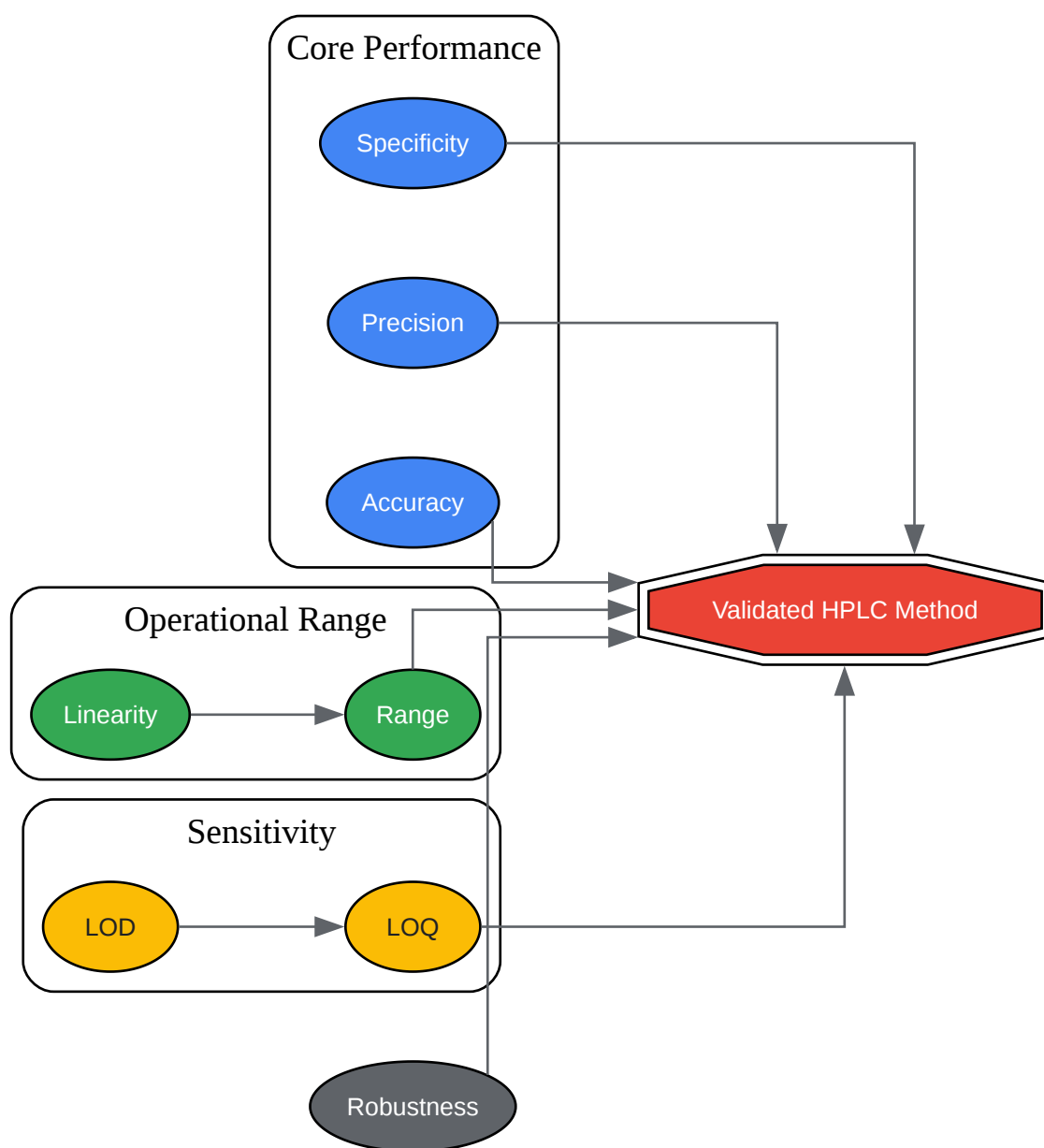
Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of the **danofloxacin mesylate** HPLC method.



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Caption: HPLC method validation workflow.



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Caption: Interrelation of ICH validation parameters.

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